

# An In-Depth Technical Guide to 5-(4-Bromophenyl)cyclohexane-1,3-dione

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-(4-Bromophenyl)cyclohexane-1,3-dione

**Cat. No.:** B1287982

[Get Quote](#)

This document provides a comprehensive technical overview of **5-(4-Bromophenyl)cyclohexane-1,3-dione**, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's structural and physical properties, a plausible experimental protocol for its synthesis, and its potential relevance in inhibiting critical signaling pathways.

## Molecular Structure and Properties

**5-(4-Bromophenyl)cyclohexane-1,3-dione** is a derivative of cyclohexane-1,3-dione, featuring a 4-bromophenyl substituent at the 5-position. This substitution significantly influences the molecule's steric and electronic properties, making it a valuable intermediate in the synthesis of more complex bioactive molecules. The presence of the bromine atom offers a site for further functionalization through various cross-coupling reactions.

## Quantitative Data Summary

The key physicochemical properties and identifiers for **5-(4-Bromophenyl)cyclohexane-1,3-dione** are summarized in the table below for easy reference.

| Property          | Value                                                                                                               |
|-------------------|---------------------------------------------------------------------------------------------------------------------|
| Molecular Formula | C <sub>12</sub> H <sub>11</sub> BrO <sub>2</sub>                                                                    |
| Molecular Weight  | 267.12 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>                        |
| IUPAC Name        | 5-(4-bromophenyl)cyclohexane-1,3-dione <a href="#">[1]</a> <a href="#">[2]</a>                                      |
| CAS Number        | 239132-48-0 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>                                             |
| Canonical SMILES  | C1C(CC(=O)CC1=O)C2=CC=C(C=C2)Br <a href="#">[5]</a>                                                                 |
| InChI             | InChI=1S/C12H11BrO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2 <a href="#">[1]</a> <a href="#">[5]</a> |
| InChIKey          | GQCQFGJLUYXUAG-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[5]</a>                                                 |
| Predicted pKa     | 4.84 ± 0.20 <a href="#">[5]</a>                                                                                     |
| Physical Form     | Solid <a href="#">[6]</a>                                                                                           |

## Experimental Protocols

While specific, peer-reviewed synthesis procedures for **5-(4-Bromophenyl)cyclohexane-1,3-dione** are not readily available in the provided search results, a general and widely applicable method for synthesizing 5-aryl-cyclohexane-1,3-diones involves a tandem Michael addition and Dieckmann condensation. The following protocol is a representative methodology based on this established chemical transformation.

**Objective:** To synthesize **5-(4-Bromophenyl)cyclohexane-1,3-dione**.

**Principle:** The synthesis involves the Michael addition of a malonic ester (e.g., diethyl malonate) to an  $\alpha,\beta$ -unsaturated ketone (a chalcone derivative), specifically 4'-bromo-chalcone. The resulting adduct then undergoes an intramolecular Claisen (Dieckmann) condensation to form the cyclic dione, followed by hydrolysis and decarboxylation.

**Materials:**

- 4-Bromobenzaldehyde
- Acetophenone

- Diethyl malonate
- Sodium ethoxide (NaOEt)
- Ethanol (absolute)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Magnesium sulfate (anhydrous)

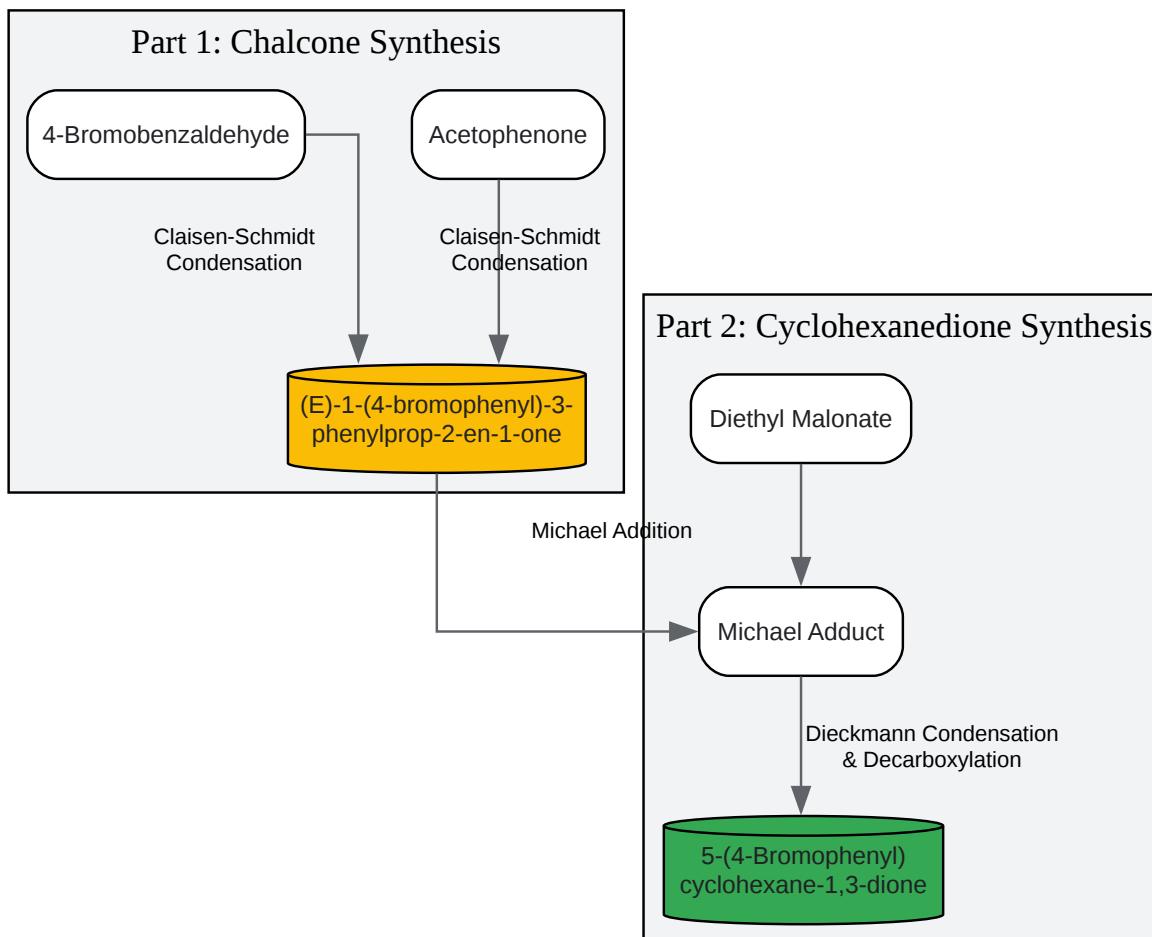
Methodology:

#### Part 1: Synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (4-Bromochalcone)

- Dissolve 4-bromobenzaldehyde and acetophenone in ethanol in a round-bottom flask.
- Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with constant stirring.
- Allow the reaction to stir at room temperature for several hours until a precipitate forms.
- Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
- Recrystallize the crude product from ethanol to yield pure 4-bromochalcone.

#### Part 2: Synthesis of **5-(4-Bromophenyl)cyclohexane-1,3-dione**

- Prepare a solution of sodium ethoxide in absolute ethanol.
- To this solution, add diethyl malonate dropwise while stirring under an inert atmosphere.
- Add the synthesized 4-bromochalcone to the reaction mixture and reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

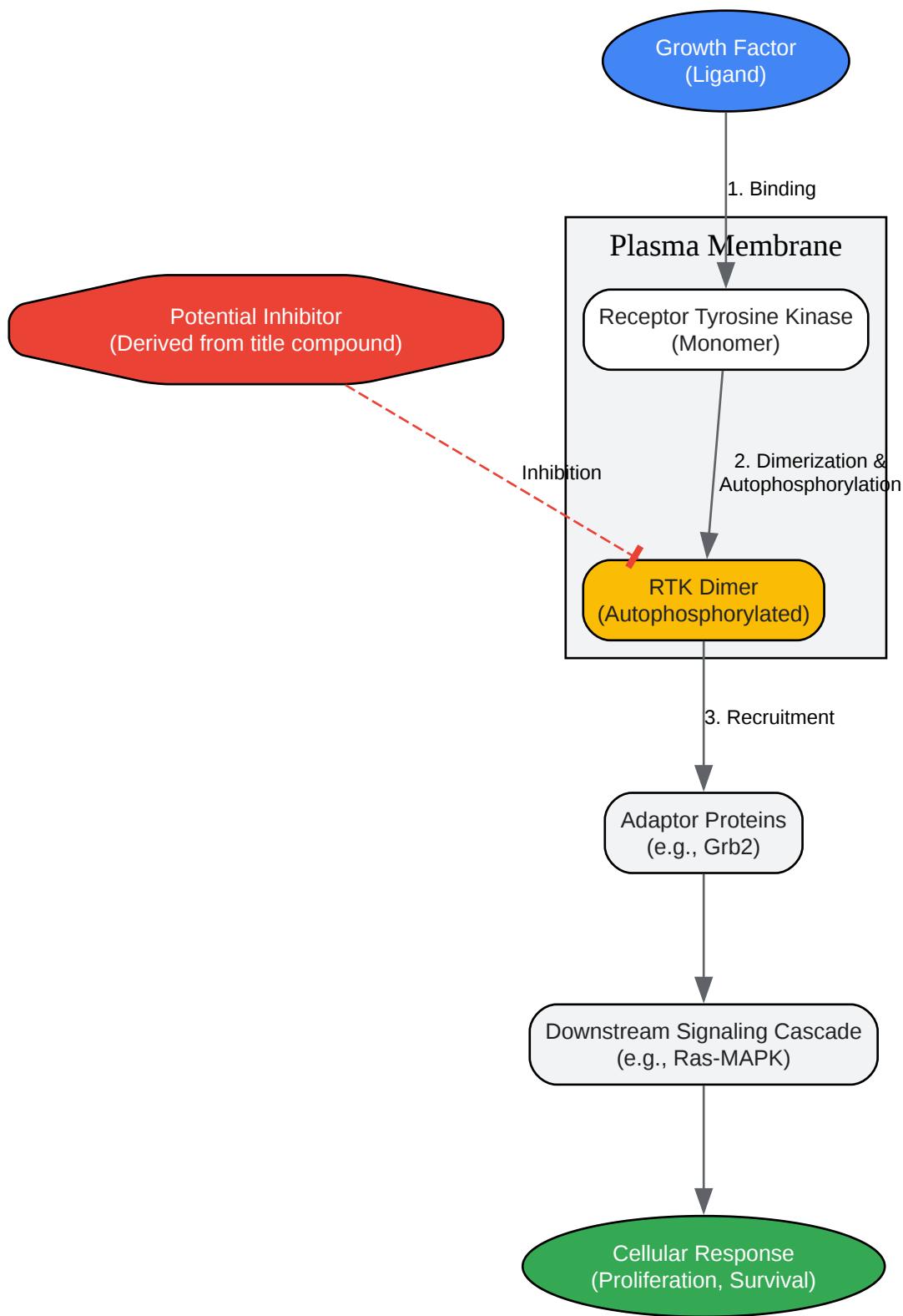

- After the Michael addition is complete, continue to heat the mixture to facilitate the intramolecular Dieckmann condensation.
- Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the intermediate ester.
- Isolate the crude product and subject it to acidic or basic hydrolysis followed by heating to induce decarboxylation, yielding the final product.
- Purify the resulting **5-(4-Bromophenyl)cyclohexane-1,3-dione** by column chromatography or recrystallization.

Characterization: The final product should be characterized using standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and IR Spectroscopy to confirm its structure and purity.

## Visualizations

## Logical and Experimental Workflows

The synthesis of 5-aryl-cyclohexane-1,3-diones can be visualized as a sequential process involving precursor synthesis, a key C-C bond-forming reaction, and subsequent cyclization.




[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **5-(4-Bromophenyl)cyclohexane-1,3-dione**.

## Conceptual Signaling Pathway

Cyclohexane-1,3-dione derivatives are precursors to compounds that can act as inhibitors of various enzymes, including tyrosine kinases. Receptor Tyrosine Kinases (RTKs) are crucial in cell signaling, and their dysregulation is linked to diseases like cancer. An inhibitor derived from the title compound could potentially interfere with this pathway.



[Click to download full resolution via product page](#)

Caption: Conceptual Receptor Tyrosine Kinase (RTK) signaling pathway.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 3. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Michael addition of malonates to  $\alpha,\beta$ -unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 6. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-(4-Bromophenyl)cyclohexane-1,3-dione]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287982#5-4-bromophenyl-cyclohexane-1-3-dione-molecular-structure-and-weight>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)